
Didecyl bromopropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl bromopropanedioate is an organic compound that belongs to the class of brominated esters It is characterized by the presence of two decyl groups and a bromopropanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of didecyl bromopropanedioate typically involves the esterification of bromopropanedioic acid with decanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Didecyl bromopropanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The compound can be reduced to form didecyl propanedioate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield didecyl propanedioic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Didecyl propanedioate.
Reduction: Didecyl propanedioate.
Oxidation: Didecyl propanedioic acid.
Aplicaciones Científicas De Investigación
Didecyl bromopropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of didecyl bromopropanedioate involves its interaction with cellular membranes. The bromine atom can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interfere with enzymatic activities by binding to active sites, thereby inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium chloride: A quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Dimethyldioctadecyl-ammonium bromide: A similar brominated compound with surfactant properties.
Uniqueness
Didecyl bromopropanedioate is unique due to its specific brominated ester structure, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
65100-23-4 |
|---|---|
Fórmula molecular |
C23H43BrO4 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
didecyl 2-bromopropanedioate |
InChI |
InChI=1S/C23H43BrO4/c1-3-5-7-9-11-13-15-17-19-27-22(25)21(24)23(26)28-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 |
Clave InChI |
LEQKWVHNDNQQAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C(C(=O)OCCCCCCCCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
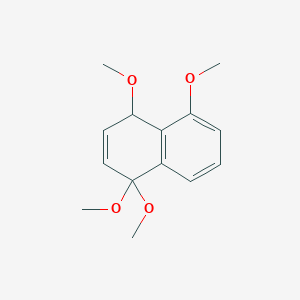
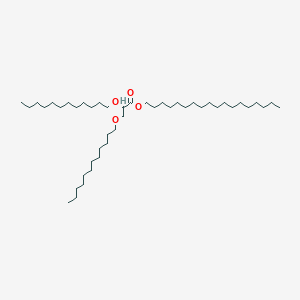
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
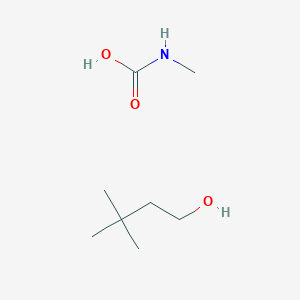
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
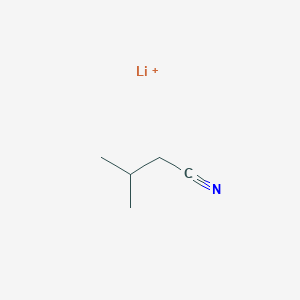
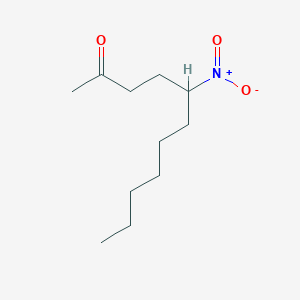
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
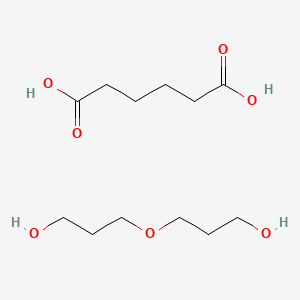
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
